molecular formula C9H10FN3O2 B12085178 2-[(3-Amino-5-fluorophenyl)formamido]acetamide

2-[(3-Amino-5-fluorophenyl)formamido]acetamide

Cat. No.: B12085178
M. Wt: 211.19 g/mol
InChI Key: KONTVHYDQWRJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Amino-5-fluorophenyl)formamido]acetamide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a fluorine atom, and a formamido group attached to a phenyl ring, which is further connected to an acetamide moiety. This compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-5-fluorophenyl)formamido]acetamide typically involves the reaction of 3-amino-5-fluoroaniline with formic acid and acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

    Step 1: 3-Amino-5-fluoroaniline is reacted with formic acid to form the formamido intermediate.

    Step 2: The formamido intermediate is then reacted with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-5-fluorophenyl)formamido]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The formamido group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Amino-5-fluorophenyl)formamido]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-5-fluorophenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and formamido groups can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Fluorophenyl)formamido]acetic acid
  • (S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid

Uniqueness

2-[(3-Amino-5-fluorophenyl)formamido]acetamide is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications.

Properties

Molecular Formula

C9H10FN3O2

Molecular Weight

211.19 g/mol

IUPAC Name

3-amino-N-(2-amino-2-oxoethyl)-5-fluorobenzamide

InChI

InChI=1S/C9H10FN3O2/c10-6-1-5(2-7(11)3-6)9(15)13-4-8(12)14/h1-3H,4,11H2,(H2,12,14)(H,13,15)

InChI Key

KONTVHYDQWRJRW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)NCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.